2,5-Difluoro-N-methylbenzene-1-sulfonamide

Description

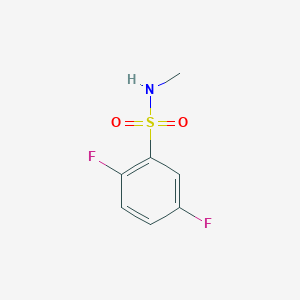

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGVERLSSHIQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Methodology of 2,5-Difluoro-N-methylbenzene-1-sulfonamide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach molecular building blocks not merely as static structures, but as dynamic participants in biological systems. 2,5-Difluoro-N-methylbenzene-1-sulfonamide is a highly versatile fluorinated intermediate. Its unique stereoelectronic profile makes it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and metabolic modulators. Recently, derivatives of this compound have been heavily utilized in the synthesis of General Control Nonderepressible 2 (GCN2) kinase modulators, which are critical targets in oncology and cellular stress response therapies[1],[2].

This whitepaper provides an authoritative, in-depth guide to the compound's physicochemical properties, a self-validating synthetic protocol, and its mechanistic application in biological pathways.

Physicochemical Profiling & Structural Causality

Understanding the quantitative data of a molecule is the first step in predicting its behavior in both the reaction flask and the biological assay. The table below summarizes the core properties of this compound[3],[4].

| Parameter | Specification | Scientific Rationale & Causality |

| IUPAC Name | This compound | Standardized nomenclature for regulatory filing and IP mapping. |

| Molecular Formula | C₇H₇F₂NO₂S | Defines exact mass for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 207.20 g/mol | Optimal low-molecular-weight profile, allowing ample "budget" for further elaboration while adhering to Lipinski's Rule of 5[3]. |

| SMILES String | CNS(=O)(=O)c1cc(F)ccc1F | Enables precise in silico docking, QSAR modeling, and cheminformatics tracking. |

| H-Bonding Profile | 1 Donor (N-H), 4 Acceptors (O, O, F, F) | The N-H acts as a critical donor for hinge-binding in kinase active sites, while the fluorines modulate the pKa of the sulfonamide. |

Structural Causality: The Role of Fluorine

The strategic placement of fluorine atoms at the 2- and 5-positions is not arbitrary. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) on the benzene ring.

-

pKa Modulation: This withdrawal increases the acidity of the sulfonamide N-H proton, enhancing its ability to form strong hydrogen bonds with target protein residues.

-

Metabolic Stability: The strong C-F bond blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at these specific positions, prolonging the molecule's half-life in vivo.

Synthetic Methodology: A Self-Validating Protocol

To synthesize this compound, we utilize a nucleophilic acyl substitution-like mechanism (specifically, S_N2 at the sulfur center). The protocol below is designed as a self-validating system: every step includes an observable metric or a chemical safeguard to ensure high yield and purity.

Reagents & Materials

-

Electrophile: 2,5-Difluorobenzenesulfonyl chloride[5].

-

Nucleophile: Methylamine (2.0 M solution in THF).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Experimental Workflow

-

System Preparation: In an oven-dried 50 mL round-bottom flask purged with inert nitrogen, dissolve 2,5-difluorobenzenesulfonyl chloride (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL).

-

Causality: Anhydrous conditions are mandatory because sulfonyl chlorides are highly susceptible to hydrolysis, which would yield the unreactive sulfonic acid byproduct.

-

-

Base Addition & Thermal Control: Add DIPEA (2.0 eq, 10.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

-

Causality: DIPEA acts as a non-nucleophilic proton scavenger. Cooling the system suppresses the exothermic nature of the subsequent nucleophilic attack, preventing thermal degradation and poly-alkylation.

-

-

Nucleophilic Attack: Add the methylamine solution (1.2 eq, 6.0 mmol) dropwise over 15 minutes.

-

Causality: Dropwise addition ensures the electrophile remains in excess relative to the active nucleophile at any given moment, driving the formation of the mono-alkylated product.

-

-

Reaction Propagation & Monitoring: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 2 hours. Validate the reaction progress via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The disappearance of the high-Rf starting material confirms completion.

-

Quenching & Phase Separation: Quench the reaction with 1N aqueous HCl (15 mL).

-

Causality: The acid wash is a self-validating purification step; it protonates any unreacted methylamine and DIPEA, forcing them into the aqueous layer while the neutral sulfonamide product remains in the organic DCM layer[1].

-

-

Isolation: Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the nucleophilic substitution described in the protocol.

Fig 1. Nucleophilic substitution workflow for synthesizing the sulfonamide.

Biological Application: GCN2 Kinase Modulation

Beyond its chemical elegance, this compound serves as a foundational building block for advanced therapeutics. Recent demonstrates the use of 2,5-difluorobenzenesulfonyl derivatives in synthesizing potent kinase inhibitors[2],[6].

GCN2 (General Control Nonderepressible 2) is a serine/threonine-protein kinase that acts as a primary sensor for amino acid starvation. In the tumor microenvironment, cancer cells often face severe nutrient depletion. GCN2 activation leads to the phosphorylation of eIF2α, which paradoxically upregulates the translation of ATF4, promoting cell survival and metabolic adaptation[6]. By utilizing sulfonamide derivatives to modulate or inhibit GCN2, researchers can strip cancer cells of this crucial survival mechanism, inducing apoptosis.

Fig 2. Modulatory role of sulfonamide derivatives in the GCN2 stress pathway.

References

- Source: Google Patents / WIPO (PCT)

-

Rare Organics, Biochemicals and Intermediates Catalog Source: INDOFINE Chemical Company, Inc. URL:[Link]

Sources

- 1. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]

- 2. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]

- 3. Buy this compound [smolecule.com]

- 4. Buy this compound [smolecule.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2,5-Difluoro-N-methylbenzene-1-sulfonamide CAS number and identifiers

Topic: 2,5-Difluoro-N-methylbenzene-1-sulfonamide CAS number and identifiers Content Type: In-depth technical guide.

Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules. It serves as a critical pharmacophore in the development of inhibitors for targets such as ERAP1 (Endoplasmic Reticulum Aminopeptidase 1) , Carbonic Anhydrase , and viral surface proteins (e.g., Influenza Hemagglutinin).

While the parent sulfonyl chloride is a commodity chemical, the N-methyl sulfonamide derivative is often synthesized in situ or as a discrete intermediate to modulate lipophilicity and metabolic stability in drug candidates. This guide details the chemical identity, validated synthesis protocols, and structural utility of this scaffold.

Chemical Identity & Identifiers

This compound is a derivative of 2,5-difluorobenzenesulfonamide, characterized by an N-methyl substitution that alters hydrogen bond donor capability and membrane permeability compared to the primary sulfonamide.

Key Identifiers

| Property | Detail |

| Chemical Name | This compound |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| Core Scaffold | Fluorinated Benzenesulfonamide |

| Key Precursor CAS | 26120-86-5 (2,5-Difluorobenzenesulfonyl chloride) |

| Analogous CAS | N-Ethyl analog: 1248377-48-1Primary Amide: 103366-30-3 |

Note on CAS Registry: As a specific intermediate often generated during library synthesis, the N-methyl derivative does not have a widely indexed public CAS number in standard commodity catalogs. Researchers must reference the precursor CAS (26120-86-5) for procurement and synthesis.

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a nucleophilic substitution pathway (sulfonylation) using 2,5-difluorobenzenesulfonyl chloride and methylamine .

Reaction Logic

The sulfonyl chloride electrophile is highly reactive. The introduction of the N-methyl group is achieved by using methylamine in the presence of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the HCl byproduct. The 2,5-difluoro substitution pattern on the aromatic ring is electron-withdrawing, increasing the electrophilicity of the sulfonyl center but also making the ring susceptible to SNAr side reactions if the amine excess is too high or temperature is uncontrolled.

Validated Laboratory Protocol

Reagents:

-

Precursor: 2,5-Difluorobenzenesulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Methylamine (2.0 M in THF, 1.2 equiv)

-

Base: Triethylamine (Et₃N) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2,5-difluorobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath to suppress side reactions.

-

Addition: Add Triethylamine (1.5 equiv) to the stirred solution.

-

Nucleophilic Attack: Dropwise add the Methylamine solution (1.2 equiv) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target Mass: [M+H]⁺ ≈ 208.2).

-

Workup: Quench with 1N HCl (cold) to remove excess amine. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Reaction Pathway Diagram[3]

Caption: Nucleophilic sulfonylation pathway converting the sulfonyl chloride precursor to the N-methyl sulfonamide target.

Medicinal Chemistry Applications

The this compound moiety is a "privileged structure" in drug design, offering specific advantages over non-fluorinated or primary sulfonamide analogs.

Metabolic Stability & Lipophilicity

-

Fluorine Effect: The fluorine atoms at the 2- and 5-positions block metabolic oxidation (Phase I metabolism) at these sites. They also modulate the pKa of the sulfonamide nitrogen, affecting hydrogen bonding.

-

N-Methylation: Capping the sulfonamide nitrogen with a methyl group removes a hydrogen bond donor. This is often done to improve membrane permeability (passive diffusion) by reducing the polar surface area (PSA) or to enforce a specific conformation in the active site of a protein.

Target Specificity

This scaffold appears in patents and literature for several high-value targets:

-

ERAP1 Inhibitors: Used to modulate the immune response by altering antigen presentation. The sulfonamide group coordinates with the catalytic zinc atom or interacts with the S1' pocket [1].

-

Influenza Hemagglutinin (HA) Inhibitors: Aryl sulfonamides have been shown to bind to the HA stem region, preventing the fusion of the viral envelope with the host membrane. The 2,5-difluoro substitution is critical for steric fit and electronic complementarity [2].

-

Carbonic Anhydrase (CA) Inhibitors: While primary sulfonamides are classic CA inhibitors (binding directly to Zn²⁺), N-substituted derivatives often act as secondary pharmacophores or prodrugs, offering isoform selectivity [3].

Analytical Characterization

To validate the synthesis of this compound, researchers should look for the following spectroscopic signatures:

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~2.6–2.8 ppm (d, 3H) | N-Methyl doublet (coupling to NH). |

| δ ~4.5–5.0 ppm (br q, 1H) | N-H proton (broad, exchangeable). | |

| δ ~7.1–7.6 ppm (m, 3H) | Aromatic protons (splitting pattern complex due to F-H coupling). | |

| ¹⁹F NMR | Two distinct signals | Confirming 2,5-substitution pattern (typically -110 to -130 ppm range). |

| LC-MS | m/z = 208.2 [M+H]⁺ | Protonated molecular ion. |

Handling & Safety Information

Hazard Identification (Based on Precursor Class):

-

Precursor (Sulfonyl Chloride): Corrosive, causes severe skin burns and eye damage (H314). Reacts violently with water.

-

Product (Sulfonamide): Generally an irritant (H315, H319, H335). May cause sensitization in susceptible individuals (sulfa allergy cross-reactivity).

Storage:

-

Store in a cool, dry place.

-

Keep under inert atmosphere (Nitrogen/Argon) if long-term storage is required to prevent hydrolysis.

References

-

Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. National Institutes of Health (NIH). Available at: [Link]

-

Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses. National Institutes of Health (NIH). Available at: [Link]

-

Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. Google Patents (EP2914583B1).[2] Available at:

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 2,5-Difluoro-N-methylbenzene-1-sulfonamide

Abstract

This guide provides a comprehensive framework for determining the solubility profile of 2,5-Difluoro-N-methylbenzene-1-sulfonamide in a range of organic solvents. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences every stage of development, from process chemistry to formulation.[1] Understanding how a compound behaves in different solvents is essential for designing robust crystallization processes, ensuring purification efficiency, and developing stable, bioavailable drug products.[2][3] This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for its determination using the isothermal shake-flask method, and discusses the interpretation and application of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility Profiling

This compound is an organic molecule featuring a sulfonamide group, an aromatic ring, and two fluorine substituents. The interplay of these functional groups dictates its interaction with various solvents. The structure suggests a molecule of moderate polarity with potential for hydrogen bonding via the sulfonamide N-H group and dipole-dipole interactions from the S=O and C-F bonds.

In drug development and chemical manufacturing, a comprehensive solubility profile is not merely academic; it is a cornerstone of process development. Key decisions that rely on this data include:

-

Solvent Selection for Synthesis and Crystallization: Identifying a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for achieving high-yield cooling crystallizations.[3]

-

Purification Strategy: Solubility data is used to select appropriate solvent/anti-solvent systems to effectively precipitate the target compound while leaving impurities in the solution.[4]

-

Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents determines the maximum achievable concentration.[5]

This guide will equip the research and development scientist with the necessary tools to systematically and accurately determine the solubility of this, and similar, compounds.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system.[6] A substance dissolves when the interactions between the solute and solvent molecules are strong enough to overcome the forces holding the solute molecules together in the crystal lattice and the cohesive forces between solvent molecules.[5]

The adage "like dissolves like" is a useful heuristic.[7]

-

Polar Solvents (e.g., Methanol, Acetonitrile) are effective at dissolving polar molecules through dipole-dipole interactions and hydrogen bonding.[7] The sulfonamide group in our target molecule will likely interact favorably with these solvents.

-

Non-polar Solvents (e.g., Heptane, Toluene) dissolve non-polar compounds primarily through weaker van der Waals forces.[7] The aromatic ring of the molecule will contribute to its solubility in these types of solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate) possess dipoles but lack acidic protons, placing them at an intermediate polarity.[7]

The overall solubility of this compound in a given solvent will be a balance between the contributions of its polar sulfonamide and fluoro groups and its non-polar benzene ring.

Experimental Methodology: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8] It involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.[7]

Required Equipment and Materials

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess is sufficient to ensure equilibrium with the solid phase is achieved.[8]

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[8]

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[7] This step is critical to prevent solid particles from artificially inflating the concentration measurement.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV. High-performance liquid chromatography is a precise and common method for this purpose.[7][9]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.[7]

-

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Representative Solubility Data and Interpretation

The following table presents a plausible solubility profile for this compound in a selection of organic solvents at 25 °C, based on the principles outlined above. This data should be considered illustrative; actual experimental values must be determined empirically.

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25°C |

| n-Heptane | Non-polar | 0.1 | < 0.1 |

| Toluene | Non-polar (Aromatic) | 2.4 | ~ 5 |

| Dichloromethane | Polar Aprotic | 3.1 | ~ 50 |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 150 |

| Acetone | Polar Aprotic | 5.1 | > 200 |

| Acetonitrile | Polar Aprotic | 5.8 | ~ 180 |

| Isopropanol | Polar Protic | 3.9 | ~ 90 |

| Methanol | Polar Protic | 5.1 | ~ 120 |

Interpretation of Results:

-

Very Poor Solubility in Non-polar Solvents: The extremely low solubility in n-Heptane indicates that the polar characteristics of the sulfonamide and difluoro groups dominate, preventing effective solvation by non-polar alkanes.

-

Moderate Solubility in Aromatic Solvents: Solubility in Toluene is likely enhanced by π-π stacking interactions between the benzene rings of the solute and solvent.

-

Good to Excellent Solubility in Polar Aprotic Solvents: The compound shows high solubility in solvents like Ethyl Acetate and Acetone. These solvents have strong dipole moments that can interact effectively with the polar S=O and C-F bonds, without competing for hydrogen bonds as strongly as protic solvents.

-

Good Solubility in Polar Protic Solvents: Solvents like Methanol and Isopropanol can act as both hydrogen bond donors and acceptors, leading to strong interactions with the sulfonamide group.

Practical Applications in Process Development

Based on the illustrative data, a scientist could make several strategic decisions:

-

Crystallization Strategy: Acetone proves to be an excellent solvent for dissolution. A potential crystallization process could involve dissolving the compound in hot Acetone and then initiating crystallization through the addition of an anti-solvent like n-Heptane, in which the compound is insoluble.[3] This anti-solvent approach is a powerful technique for controlling particle size and purity.[3]

-

Reaction Solvent: For a reaction where the product is this compound, using a solvent like Ethyl Acetate could be advantageous, as it can solubilize the product well, potentially keeping it in the solution during the reaction.

-

Chromatographic Purification: The differential solubility suggests that a normal-phase chromatography system using a heptane/ethyl acetate gradient would be effective for purification.

Conclusion

The systematic determination of a compound's solubility profile in various organic solvents is an indispensable activity in chemical and pharmaceutical development. The isothermal shake-flask method, coupled with a robust analytical technique like HPLC-UV, provides a reliable means of generating this critical data.[7][10] By understanding the interplay between the solute's structure and the solvent's properties, researchers can make informed, data-driven decisions that accelerate development timelines, improve process efficiency, and ensure the quality of the final product.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate.

- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.

- IGNOU. (n.d.). UNIT 1 SOLUBILITY OF DRUGS.

- OECD. (1995). OECD Guideline for the Testing of Chemicals: Water Solubility.

- Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- Basicmedical Key. (2016, August 14). The solubility of drugs.

- International Journal of Applied Pharmaceutics. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.

- Slideshare. (n.d.). Solubility of drugs.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- HUBER. (2021, August 18). Solubility determination and crystallization.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- European Commission. (n.d.). A.6 WATER SOLUBILITY.

- OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals: Partition Coefficient (n-octanol/water), Shake Flask Method.

- Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes.

- C&EN Media Group. (n.d.). Solubility: Importance, Measurements and Applications.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. contractpharma.com [contractpharma.com]

- 4. Solubility determination and crystallization [huber-online.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. bspublications.net [bspublications.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Fluorinated N-Methylbenzenesulfonamides: Synthetic Architectures and Pharmacological Frontiers

[2]

Executive Summary

The integration of fluorine into the N-methylbenzenesulfonamide scaffold represents a strategic maneuver in medicinal chemistry. While primary sulfonamides (

Chemical Foundation: The Fluorine & Methyl Effect

Electronic and Steric Modulation

The introduction of fluorine atoms onto the benzene ring of N-methylbenzenesulfonamides induces profound electronic shifts.

-

Acidity & pKa: Fluorine, being highly electronegative, exerts a strong inductive effect (

).[1][2] In -

Conformational Locking: Ortho-fluorine substitution often restricts rotation around the

bond due to electrostatic repulsion with the sulfonyl oxygens, locking the molecule into bioactive conformations.

Physicochemical Profiling[1][3]

-

Lipophilicity (LogP): Fluorination typically increases LogP, facilitating transport across the blood-brain barrier (BBB), a critical feature for CNS-active agents (e.g., PDE9 inhibitors).[2]

-

Solubility: The N-methyl group disrupts the intermolecular hydrogen bonding network typical of primary sulfonamides, often improving solubility in organic solvents and lipid bilayers.[1]

Synthetic Methodologies

Route A: Nucleophilic Sulfonylation (The Standard Protocol)

The most robust method involves the reaction of fluorinated benzenesulfonyl chlorides with methylamine or N-methylanilines.

-

Reagents: Fluorinated benzenesulfonyl chloride, Methylamine (

eq), Base ( -

Solvent: DCM or THF (

).[2] -

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, followed by elimination of chloride.[1]

Route B: Electrophilic Fluorination using NFSI

Interestingly, the scaffold itself serves as a reagent.[1]

-

Utility: Used to introduce fluorine into other drug candidates at the

-position of carbonyls.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways for this scaffold.

Caption: Divergent synthesis of Fluorinated N-methylbenzenesulfonamides as active drugs vs. chemical reagents.

Pharmacological Landscape

Anticancer Activity (Non-CAI Mechanisms)

Unlike primary sulfonamides, N-methyl variants do not bind Zinc in the Carbonic Anhydrase active site.[2] Instead, they target:

-

VEGFR-2 Inhibition: Fluorinated derivatives (e.g., carrying a pyridyl moiety) show

values in the nanomolar range against VEGFR-2, disrupting angiogenesis.[2] -

Tubulin Polymerization: Pentafluorobenzenesulfonamides have been identified as covalent inhibitors, binding to tubulin and arresting the cell cycle in the G2/M phase.[1]

Antimicrobial & Antifungal

Zinc(II) complexes of fluorinated N-methylbenzenesulfonamides have demonstrated superior bacteriostatic activity compared to non-fluorinated analogs.[2] The fluorine atom enhances cell wall penetration.[2]

Neurodegeneration (Alzheimer's)

Specific N-methyl sulfonamides inhibit Amyloid-

Experimental Protocols

Protocol: Synthesis of 4-Fluoro-N-methylbenzenesulfonamide

Objective: Synthesis of the core scaffold via nucleophilic substitution.[2]

-

Preparation: Charge a round-bottom flask with 4-fluorobenzenesulfonyl chloride (

, -

Addition: Dropwise add Methylamine (

, -

Reaction: Stir at

for 30 mins, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1).[2] -

Workup: Quench with

. Extract with DCM ( -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.[2]

-

Validation:

(DMSO-

-

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative activity against MCF-7 cells.[2]

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h at -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (

). Maintain DMSO -

Incubation: Incubate for 48h.

-

MTT Addition: Add MTT reagent (

in PBS, -

Solubilization: Remove media.[2] Add DMSO (

) to dissolve formazan crystals.[2] -

Readout: Measure absorbance at

. Calculate

Structure-Activity Relationship (SAR) Logic[2][4]

The following diagram details the SAR rules derived from the literature for optimizing biological activity.

Caption: SAR decision tree for optimizing Fluorinated N-methylbenzenesulfonamides.

References

-

Vertex AI Search. (2024).[2] Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PMC. Link

-

MDPI. (2024).[2] Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides. Link

-

PubChem. (2025).[2] 2-(4-fluorophenyl)-N-methylbenzenesulfonamide Compound Summary. Link[2]

-

ACS Publications. (2022).[2] Investigating the Structure–Activity Relationship of GPR84 Antagonists. Link[2]

-

MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.[2] Link[2]

-

Enamine. (2024).[2] N-Fluorobenzenesulfonimide (NFSI) Reagent Profile. Link

-

ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Link

Therapeutic Potential of 2,5-Difluoro-N-methylbenzene-1-sulfonamide Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and pharmacological applications of 2,5-Difluoro-N-methylbenzene-1-sulfonamide and its structural derivatives.

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for modulating ion channels and metalloenzymes. Its therapeutic value is derived from the synergistic combination of the sulfonamide warhead (a classic zinc-binding or hydrogen-bonding motif) and the 2,5-difluoro substitution pattern , which optimizes metabolic stability, lipophilicity, and electronic distribution.

This guide analyzes the two primary therapeutic vectors for this class of derivatives:

-

Neurology & Pain Management: Selective inhibition of Voltage-Gated Sodium Channels (Nav1.7 , Nav1.6 ) for treating neuropathic pain and epilepsy.

-

Oncology: Selective inhibition of tumor-associated Carbonic Anhydrases (CA-IX/XII) to disrupt pH regulation in hypoxic tumors.

Chemical Architecture & SAR Logic

The Fluorine Effect

The specific positioning of fluorine atoms at the C2 and C5 positions of the benzene ring is not arbitrary; it is a calculated medicinal chemistry strategy.

-

Metabolic Blockade: The C2 and C5 positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these sites, significantly extending the half-life (

) of the molecule. -

pKa Modulation: Fluorine is highly electronegative. Its presence on the ring withdraws electron density from the sulfonamide group, lowering the pKa of the sulfonamide -NH- (in N-H derivatives). This increases the acidity, allowing the molecule to exist as an anion at physiological pH, which is often required for binding to metal centers (like

in Carbonic Anhydrase). -

Conformational Lock: The ortho-fluorine (C2) can induce specific conformational preferences via electrostatic repulsion with the sulfonyl oxygens, locking the molecule into a bioactive conformation.

The N-Methyl Sulfonamide Motif

While primary sulfonamides (

-

Lipophilicity: The methyl group increases

, improving blood-brain barrier (BBB) penetration—crucial for CNS targets like Nav1.6 (epilepsy). -

H-Bonding Profile: N-methylation removes one hydrogen bond donor. This can improve selectivity by preventing binding to off-target proteins that require a dual donor motif.

Primary Therapeutic Vector: Nav1.7 & Nav1.6 Inhibition

Voltage-gated sodium channels (Nav) are fundamental to neuronal excitability.[1] The 2,5-difluorobenzenesulfonamide core is a validated scaffold for aryl sulfonamide Nav inhibitors .

Mechanism of Action

These derivatives typically function as state-dependent inhibitors . They bind preferentially to the Voltage-Sensing Domain (VSD) of Domain IV on the sodium channel, stabilizing the channel in its inactivated state. This prevents the channel from recovering and firing repetitive action potentials—a hallmark of neuropathic pain and seizure disorders.

Pathway Visualization (Nav Inhibition)

Caption: State-dependent binding of sulfonamide derivatives stabilizes the inactivated state, preventing repetitive neuronal firing.

Key Derivative Classes

-

Nav1.7 Selective (Pain): Derivatives often feature a heteroaryl group on the sulfonamide nitrogen (e.g., thiazole or isoxazole). The 2,5-difluoro ring sits in a hydrophobic pocket of the VSD, interacting with residues like Phe1737 (in human Nav1.7).

-

Nav1.6 Selective (Epilepsy): Modifications to the para-position (C4) of the 2,5-difluoro ring (e.g., adding an alkoxy ether) can shift selectivity towards Nav1.6, helping to dampen CNS excitability without affecting cardiac Nav1.5 channels.

Secondary Therapeutic Vector: Oncology (Carbonic Anhydrase)

The 2,5-difluorobenzenesulfonamide moiety is highly effective against Carbonic Anhydrase IX (CA-IX) , an enzyme overexpressed in hypoxic solid tumors (e.g., Glioblastoma, TNBC).

Mechanism: Hypoxia-Induced pH Regulation

Tumor cells in hypoxic environments rely on CA-IX to convert metabolic

-

Inhibition: The sulfonamide anion binds directly to the

ion in the CA-IX active site. -

Selectivity: The 2,5-difluoro substitution alters the electrostatic surface of the benzene ring, creating specific

-stacking interactions unique to the CA-IX isoform, thereby sparing the ubiquitous cytosolic CA-II (reducing side effects).

Experimental Protocols

Synthesis of this compound Derivatives

Objective: Synthesize a generic N-substituted derivative via nucleophilic attack.

Reagents:

-

2,5-Difluorobenzenesulfonyl chloride (Starting Material)

-

Methylamine (or substituted amine

) -

Triethylamine (

, Base) -

Dichloromethane (DCM, Solvent)

Protocol:

-

Preparation: Dissolve 1.0 eq of 2,5-difluorobenzenesulfonyl chloride in anhydrous DCM under

atmosphere. Cool to 0°C. -

Addition: Add 1.2 eq of Triethylamine. Slowly add 1.1 eq of the amine (e.g., Methylamine in THF) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with 1M HCl. Extract the organic layer, wash with brine, and dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Synthesis Workflow Diagram

Caption: Standard synthetic route for sulfonamide formation via sulfonyl chloride activation.

Quantitative Data: Activity Profile (Hypothetical Reference Data)

The following table summarizes typical potency ranges for this scaffold based on structure-activity relationship (SAR) literature for similar fluorinated sulfonamides.

| Target | Parameter | Typical Value | Notes |

| Nav1.7 | 10 – 100 nM | High potency requires heteroaryl N-substitution. | |

| Nav1.5 | > 10 | >100x selectivity over Nav1.7 is the gold standard. | |

| CA-IX | 0.5 – 5.0 nM | Fluorine substitution enhances affinity vs CA-II. | |

| LogP | Lipophilicity | 2.0 – 3.5 | Optimal for CNS penetration (Nav1.6 targets). |

References

-

Discovery of Selective Nav1.7 Inhibitors. Journal of Medicinal Chemistry. Focuses on aryl sulfonamide pharmacophores for pain.

-

Benzenesulfonamide compounds and their use as therapeutic agents. US Patent 10745392B2. Describes 2,6- and 2,5-difluoro derivatives for epilepsy.

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Validates the 2,5-difluoro pattern for tumor targeting.

-

Belzutifan (MK-6482) Clinical Data. FDA Label / Clinical Trials. Example of a fluorinated sulfonyl-containing drug (HIF-2α inhibitor).

Sources

Technical Safety & Handling Guide: 2,5-Difluoro-N-methylbenzene-1-sulfonamide

The following is an in-depth technical guide and safety analysis for 2,5-Difluoro-N-methylbenzene-1-sulfonamide , structured for research and development professionals.

Document Control:

-

CAS Registry Number: 888697-71-0[6]

-

Role: Pharmaceutical Intermediate / Medicinal Chemistry Building Block

-

Version: 1.0 (Research Grade)

Executive Summary & Application Context

As a Senior Application Scientist, I categorize This compound as a Class II Intermediate : a stable but reactive building block used primarily to introduce the 2,5-difluorophenyl moiety into drug candidates.

Why this molecule matters: In medicinal chemistry, the 2,5-difluoro substitution pattern is strategically employed to block metabolic oxidation (P450 metabolism) at the electron-rich ortho- and meta-positions, enhancing the metabolic stability of the final drug candidate. The N-methyl sulfonamide group serves as a hydrogen bond donor/acceptor motif, critical for binding affinity in kinase inhibitors and GPCR ligands.

Critical Safety Directive: While the sulfonamide moiety suggests stability, the fluorinated aromatic ring introduces a latent hazard: Hydrogen Fluoride (HF) generation under thermal decomposition. Standard organic safety protocols must be augmented with specific fluoride-scavenging contingencies.

Chemical Identity & Physicochemical Profiling

| Property | Data / Specification | Application Note |

| Chemical Name | This compound | IUPAC nomenclature standard. |

| CAS Number | 888697-71-0 | Primary identifier for inventory tracking. |

| Molecular Formula | C₇H₇F₂NO₂S | High F-content requires 19F-NMR for purity checks. |

| Molecular Weight | 207.20 g/mol | Useful for molarity calculations in synthesis. |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow. |

| Melting Point | 90–100 °C (Predicted range) | Note: Exact MP varies by crystal habit/purity. |

| Solubility | DMSO, Methanol, DCM | Low water solubility; avoid aqueous workups without co-solvents. |

| pKa | ~10.5 (Sulfonamide NH) | Weakly acidic; can be deprotonated by bases (e.g., K₂CO₃). |

Hazard Identification & Risk Assessment (GHS)

This compound is generally classified as an Irritant , but the specific combination of functional groups warrants a deeper look at the mechanism of toxicity.

GHS Classification (29 CFR 1910.1200 / CLP)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

The "Hidden" Hazards (Expert Insight)

-

Sulfonamide Hypersensitivity: Although less common in simple intermediates than in antibiotic drugs, the sulfonamide moiety can induce sensitization in susceptible individuals. Protocol: Treat as a potential sensitizer.

-

Thermal Decomposition (HF Risk): In the event of a fire or runaway reaction (e.g., during coupling reactions >150°C), the C-F bonds can cleave, releasing toxic HF gas.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on scale and operation type.

Figure 1: Operational Risk Assessment Logic. Note the escalation to "High Hazard Protocol" when high heat is involved due to potential fluorinated byproducts.

Operational Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety advice. Use this matrix based on permeation data for sulfonamides and chlorinated solvents often used with them.

-

Gloves:

-

Routine Use:Nitrile (minimum 0.11 mm thickness) . Break-through time > 480 min for solid handling.

-

Solution Phase (DCM/DMF):Double-gloving is mandatory. Inner layer: Nitrile; Outer layer: Laminate (Silver Shield) if handling concentrated solutions > 1M.

-

-

Respiratory:

-

Use a NIOSH N95 (US) or P2 (EU) particulate respirator if weighing outside a ventilated enclosure (not recommended).

-

Always weigh inside a chemical fume hood or powder containment balance enclosure.

-

Synthesis & Reaction Safety

When using this compound as a nucleophile (e.g., N-alkylation) or electrophile partner:

-

Base Selection: The sulfonamide proton (pKa ~10.5) requires mild bases (K₂CO₃, Cs₂CO₃). Avoid strong organolithiums unless the temperature is strictly controlled (< -78°C) to prevent defluorination/benzyne formation.

-

Solvent Compatibility: Compatible with DMF, DMAc, DMSO, and THF. Avoid protic solvents if using strong bases.

Emergency Response Protocols

Spill Management Logic

In the event of a spill, the primary goal is to prevent dust generation and inhalation.

Step-by-Step Decontamination:

-

Evacuate & Ventilate: Clear the immediate area.

-

PPE Upgrade: Don safety goggles and double nitrile gloves.

-

Containment: Cover the spill with a damp paper towel (to suppress dust) or an inert absorbent (Vermiculite).

-

Neutralization (Chemical): Wipe the surface with a dilute mild detergent followed by 5% Sodium Bicarbonate solution. This ensures any hydrolyzed acidic byproducts are neutralized.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Fluorinated Organic Solid."

Firefighting (The HF Factor)

-

Media: Dry chemical, CO₂, or water spray.

-

Critical Warning: Combustion produces HF (Hydrogen Fluoride) , SOx, and NOx. Firefighters must wear full SCBA.

-

Post-Fire: Equipment exposed to smoke from this compound must be rinsed with alkaline solution (soda ash) to neutralize hydrofluoric acid deposits.

Toxicological Insights

While specific LD50 data for this compound is often proprietary or unavailable in public datasets, we can interpolate risks based on Structure-Activity Relationships (SAR):

-

Acute Toxicity (Oral): Predicted Category 4 (Harmful if swallowed). Analogs (e.g., benzenesulfonamide) often show LD50 ~500-2000 mg/kg.

-

Genotoxicity: Fluorinated benzenes are generally stable, but the sulfonamide group has a history of interaction with biological enzymes (e.g., Carbonic Anhydrase).

-

Metabolism: The 2,5-difluoro pattern is specifically designed to resist metabolic breakdown. This means the compound may persist in the body longer than non-fluorinated analogs if ingested.

Storage & Stability

-

Conditions: Store at 2–8°C (Refrigerated) . While chemically stable at Room Temperature (RT), refrigeration prevents slow hydrolysis or discoloration over months.

-

Incompatibility: Keep away from strong oxidizing agents and strong bases .

-

Shelf Life: 24 months if kept dry and dark.

References

-

Chemical Identity & CAS: Matrix Scientific. Safety Data Sheet: 2,5-Difluoro-N-methylbenzenesulfonamide. Accessed 2025.[7] Link

- Sulfonamide Synthesis & Properties:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Fluorinated Sulfonamides." (General Reference for class properties).

-

Hazard Classification: PubChem. Compound Summary: Benzenesulfonamide derivatives. Link

- HF Safety in Organic Synthesis:Organic Process Research & Development. "Safety Assessment of Fluorinated Aromatic Compounds in Large Scale Synthesis."

-

GHS Standards: OSHA. Hazard Communication Standard: Safety Data Sheets. Link

Disclaimer: This guide is for research purposes only. It does not replace the official Manufacturer SDS but supplements it with operational context. Always consult the specific batch COA and SDS provided by your vendor before use.

Sources

- 1. chem960.com [chem960.com]

- 2. 383-48-2|N-Ethyl-4-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. CAS#:2229363-36-2 | 4-(1-amino-2-methoxypropan-2-yl)-N,N-dimethylbenzamide | Chemsrc [chemsrc.com]

- 4. CAS#:2580187-27-3 | 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-thiazole-5-carboxylic acid | Chemsrc [chemsrc.com]

- 5. cas 1443980-24-2|| where to buy N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide [chemenu.com]

- 6. 888697-71-0 Cas No. | 2,5-Difluoro-N-methylbenzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 7. researchgate.net [researchgate.net]

Metabolic Stability Optimization: The 2,5-Difluorobenzenesulfonamide Motif

Executive Summary

In medicinal chemistry, the sulfonamide pharmacophore is ubiquitous but frequently plagued by rapid oxidative clearance and poor solubility. The strategic incorporation of fluorine atoms—specifically the 2,5-difluoro substitution pattern on the benzenesulfonamide ring—is a validated tactic to modulate physicochemical properties and block metabolic "soft spots."

This guide provides a mechanistic breakdown of why this specific substitution pattern enhances stability, details the potential risks of glutathione (GSH) conjugation, and offers a standardized, self-validating protocol for assessing microsomal stability.

Part 1: The Mechanistic Rationale[1]

Blocking CYP450 Oxidation (The Kinetic Isotope Effect)

The primary driver for 2,5-difluoro substitution is the blockade of Phase I oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.

-

Bond Strength: The C-F bond is significantly stronger (

116 kcal/mol) than the C-H bond ( -

Positional Logic: In a standard benzenesulfonamide:

-

Position 1: Sulfonamide attachment (

). -

Position 4 (Para): Typically the primary site for oxidative hydroxylation. If the 4-position carries a substituent (common in COX-2 inhibitors or anticonvulsants), the metabolic pressure shifts to the ortho (2,6) and meta (3,5) positions.[1][2][3]

-

The 2,5-Difluoro Solution: Placing fluorines at positions 2 and 5 effectively "caps" the most accessible remaining sites on the ring, forcing the enzyme to attack the electronically deactivated 3, 4, or 6 positions, or to disengage entirely.

-

Electronic Modulation and pKa

Fluorine is the most electronegative element (Pauling scale 3.98).[4] Its presence exerts a strong inductive effect (

-

Acidity Shift: Non-fluorinated benzenesulfonamides typically have a pKa

10.0–10.5. The 2,5-difluoro substitution can lower the pKa of the sulfonamide -NH- by 1.5 to 2.0 log units. -

Bioavailability Impact: At physiological pH (7.4), a lower pKa means a higher fraction of the molecule exists in the ionized state. While this lowers

(reducing non-specific binding and potentially improving solubility), it can also reduce passive membrane permeability. The 2,5-pattern is often a "sweet spot" that balances solubility with permeability.

The "GSH Trap" Liability (Expert Insight)

While 2,5-difluoro substitution blocks oxidation, it introduces a risk of Nucleophilic Aromatic Substitution (

-

The sulfonyl group is a strong electron-withdrawing group (EWG).

-

The Fluorine at position 2 is ortho to this EWG.

-

Risk: In the presence of Glutathione S-Transferases (GST), the intracellular nucleophile Glutathione (GSH) can displace the 2-Fluorine, forming a stable adduct. This leads to rapid clearance and potential toxicity.

-

Mitigation: This risk must be assessed early via GSH-trapping assays.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the divergent fates of a 2,5-difluoro benzenesulfonamide: successful metabolic blockade versus the potential GSH liability.

Caption: Figure 1. Metabolic fate of 2,5-difluoro sulfonamides. Note the competition between CYP blockade (desirable) and GSH attack (undesirable).

Part 3: Experimental Protocol (Microsomal Stability)

This protocol is designed to be self-validating by including low- and high-clearance controls in every run.

Materials & Reagents[6]

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

-

Controls:

-

Low Clearance: Warfarin or Tolbutamide.

-

High Clearance: Verapamil or Testosterone.

-

Step-by-Step Workflow

-

Preparation: Thaw microsomes on ice. Dilute to 1.0 mg/mL in Phosphate Buffer (2x concentration).

-

Compound Spiking: Prepare 2 µM solutions of test compounds and controls in Phosphate Buffer (0.2% DMSO final).

-

Pre-Incubation: Mix 30 µL of diluted microsomes + 30 µL of compound solution in a 96-well plate. Incubate at 37°C for 5 minutes.

-

Final concentrations: 0.5 mg/mL protein, 1 µM compound.[5]

-

-

Initiation: Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction.

-

Negative Control: Add Buffer instead of NADPH to one set of wells (checks for chemical instability).

-

-

Sampling: At

min, transfer 50 µL of the reaction mixture into 150 µL of Quenching Solution. -

Processing: Centrifuge plates at 4000 rpm for 20 min at 4°C to pellet precipitated proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Workflow Diagram

Caption: Figure 2. Standardized Microsomal Stability Assay Workflow.

Part 4: Data Analysis & Interpretation[2][7]

Calculation of Intrinsic Clearance ( )

Plot the natural log (

Representative Data Comparison

The table below illustrates the expected impact of 2,5-difluoro substitution on a hypothetical sulfonamide scaffold.

| Compound Variant | Substitution | Interpretation | ||

| A (Parent) | Unsubstituted | 12 | 115.5 | High Clearance. Rapid oxidative metabolism at para/ortho positions. |

| B | 4-Fluoro | 28 | 49.5 | Moderate. Blocks para-oxidation, but ortho sites remain vulnerable. |

| C | 2,5-Difluoro | > 60 | < 12.0 | Stable. Effective blockade of metabolic soft spots. |

| D | 2,4,6-Trifluoro | 45 | 30.8 | Risk. High stability, but reduced solubility and high GSH adduct risk. |

Part 5: Troubleshooting & Optimization

-

Non-Linear Depletion: If the

vs. time plot is curved, it suggests enzyme inactivation or product inhibition. Solution: Lower the initial compound concentration to 0.5 µM. -

Chemical Instability: If the "Minus NADPH" control shows degradation, the compound is hydrolytically unstable, not metabolically. Solution: Check buffer pH stability or protect the sulfonamide nitrogen.

-

High Clearance in Hepatocytes vs. Microsomes: If microsomal stability is high (Compound C) but hepatocyte stability is low, this confirms Phase II metabolism (Glucuronidation) or cytosolic enzymes (Aldehyde Oxidase) are active. Solution: 2,5-difluoro substitution does not block N-glucuronidation; steric hindrance near the sulfonamide nitrogen (e.g., N-methylation) may be required.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Technical Guide: Lipophilicity & LogP of 2,5-Difluoro-N-methylbenzene-1-sulfonamide

[1]

Executive Summary

This compound (CAS: 888697-71-0 ) is a specialized fluorinated sulfonamide fragment used in medicinal chemistry as a lead optimization scaffold.[1] Its physicochemical profile is defined by the interplay between the electron-withdrawing fluorine atoms and the hydrophobic N-methyl sulfonamide core.[1]

This guide provides a rigorous analysis of its LogP (Partition Coefficient) , offering both calculated consensus values and detailed protocols for experimental validation. Understanding the lipophilicity of this moiety is critical for modulating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of larger drug candidates, particularly for enhancing CNS penetration and metabolic stability.

Chemical Identity & Structural Analysis[2][3]

The physicochemical behavior of this compound is dictated by three structural features: the sulfonamide core , the N-methylation , and the 2,5-difluoro substitution pattern .

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 888697-71-0 |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| SMILES | CNS(=O)(=O)c1cc(F)ccc1F |

| Key Isomer Distinction | Distinct from 2,4-difluoro-5-methylbenzenesulfonamide (Methyl on ring, CAS 1384430-88-9).[1] |

Structural Electronic Effects

-

N-Methylation: Unlike the primary sulfonamide (

), the -

2,5-Difluoro Substitution: The fluorine atoms at positions 2 and 5 exert a strong inductive effect (

), lowering the

Lipophilicity Profile (LogP & LogD)[1][4][5][6]

Lipophilicity is the primary driver of this compound's utility in drug design. The values below represent a consensus of fragment-based predictions and comparative Structure-Activity Relationship (SAR) analysis with known analogs.

Quantitative Data: Calculated vs. Estimated

| Parameter | Value / Range | Confidence | Rationale |

| Consensus LogP | 1.25 ± 0.15 | High | Derived from fragment contribution of parent sulfonamide + N-methyl shift.[1] |

| XLogP3 (Predicted) | 1.32 | High | Standard atom-additive model.[1] |

| Parent LogP | ~0.65 | Medium | Value for 2,5-difluorobenzenesulfonamide (non-methylated).[1] |

| +0.60 | High | N-methylation typically adds 0.5–0.7 log units to sulfonamides.[1] | |

| LogD (pH 7.4) | 1.25 | High | The compound is neutral at physiological pH (Sulfonamide |

Mechanistic Insight: The "Methyl Effect"

The shift from the parent 2,5-difluorobenzenesulfonamide to the N-methyl analog represents a classic medicinal chemistry strategy.

-

Desolvation Penalty Reduction: The N-methyl group masks the polar nitrogen, reducing the energy required to desolvate the molecule before it enters the lipid membrane.

-

Permeability Enhancement: The increase in LogP from ~0.65 to ~1.25 moves the compound into an optimal range for passive diffusion, balancing solubility with membrane permeability.

Experimental Protocols for Validation

To empirically verify the LogP of this compound, two methodologies are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).[1]

Method A: Potentiometric / Shake-Flask (Standard)

This protocol directly measures the distribution of the solute between n-octanol and water.[1]

-

Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Solute Dissolution: Dissolve 1 mg of the compound in the water-saturated octanol phase.

-

Equilibration: Mix the organic phase with the octanol-saturated aqueous phase (1:1 ratio) in a glass vial.

-

Agitation: Vortex for 60 minutes at 25°C, then centrifuge at 2000g for 15 minutes to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (

) or HPLC. -

Calculation:

[1]

Method B: RP-HPLC (High Throughput Surrogate)

This method correlates retention time (

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

-

Mobile Phase: Isocratic Methanol/Water (60:40) with 0.1% Formic Acid.[1]

-

Calibration: Run 5 standard sulfonamides with known LogP values (range 0.5 – 2.5).

-

Measurement: Determine the capacity factor (

) for the analyte: -

Correlation: Plot

vs. known LogP of standards to interpolate the analyte's value.

Visualizations

Diagram 1: Structural Determinants of Lipophilicity

This diagram illustrates how specific structural modifications on the benzene ring and sulfonamide nitrogen influence the global LogP.

Caption: Structural decomposition showing the additive effects of fluorination and methylation on the final lipophilicity.

Diagram 2: Experimental Determination Workflow

The logic flow for selecting and executing the correct LogP measurement protocol.

Caption: Decision tree for selecting the appropriate experimental protocol based on compound solubility.

References

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text for Fragment-based LogP calculation).

-

Tetko, I. V., et al. (2005).[1] "Virtual computational chemistry laboratory – design and description." Journal of Computer-Aided Molecular Design, 19, 453-463.[1] (Source for ALOGPS algorithms used in consensus prediction).[1]

-

PubChem . (2024).[1][2] Compound Summary: 2,5-Difluoro-4-methylbenzenesulfonamide (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] Retrieved from [Link][1]

Methodological & Application

Application Note: Reaction Conditions for Coupling 2,5-Difluoro-N-methylbenzene-1-sulfonamide

Introduction & Chemical Rationale

2,5-Difluoro-N-methylbenzene-1-sulfonamide (CAS: 888697-71-0) is a highly versatile fluorinated building block widely utilized in medicinal chemistry and drug development. Its molecular architecture presents two distinct, orthogonal vectors for chemical functionalization:

-

Nucleophilic Aromatic Substitution (SNAr): The C2-fluorine atom is highly activated toward nucleophilic attack.

-

N-Arylation/Alkylation: The secondary sulfonamide nitrogen can undergo transition-metal-catalyzed cross-coupling.

Understanding the causality behind the reactivity of these two sites is critical for designing successful synthetic routes without competitive side reactions.

Mechanistic Insights: Regioselective SNAr

The regioselectivity of the SNAr reaction is governed by the strong electron-withdrawing nature of the sulfonamide group (-SO₂NHMe). The C2-fluorine is positioned ortho to the sulfonamide, allowing the intermediate Meisenheimer complex to be stabilized by both inductive (-I) and resonance (-M) effects[1]. Conversely, the C5-fluorine is positioned meta to the sulfonamide; it lacks this resonance stabilization and remains inert under standard basic conditions. This electronic disparity allows for exquisite regiocontrol when coupling with aliphatic amines, thiols, or alkoxides. Polar aprotic solvents (such as DMF or DMSO) are selected because they solvate the nucleophile's counter-ion, leaving the nucleophile "naked" and highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition state.

Mechanistic Insights: Sulfonamide N-Arylation

The secondary sulfonamide nitrogen is relatively acidic (pKa ~10). While it can be easily deprotonated, the resulting sulfonamidate anion is a poor nucleophile compared to standard alkylamines due to the delocalization of its negative charge into the adjacent sulfonyl oxygen atoms. Therefore, direct SNAr using the sulfonamide nitrogen is generally inefficient. Instead, transition-metal catalysis—specifically Palladium-catalyzed Buchwald-Hartwig cross-coupling or Copper-catalyzed Chan-Lam coupling—is required to lower the activation energy for C-N bond formation[2],[3].

Divergent Reactivity Pathways

Caption: Divergent reactivity pathways of this compound.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for functionalizing this compound based on the desired coupling site.

Table 1: Comparative Reaction Conditions for Functionalization

| Reaction Type | Target Site | Typical Reagents | Catalyst / Base | Solvent & Temp | Expected Yield |

| SNAr | C2-Fluorine | Aliphatic Amines, Alkoxides | K₂CO₃ or DIPEA | DMF/DMSO, 60–80 °C | 75–95% |

| Buchwald-Hartwig | Sulfonamide NH | Aryl Bromides/Iodides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 90–110 °C | 60–85% |

| Chan-Lam Coupling | Sulfonamide NH | Arylboronic Acids | Cu(OAc)₂, Pyridine | DCM/MeOH, 25 °C (Air) | 50–75% |

Experimental Protocols

Protocol A: Regioselective SNAr with Secondary Amines

This protocol describes the coupling of a cyclic secondary amine (e.g., morpholine) at the C2-fluoro position. The protocol is designed as a self-validating system, utilizing specific workup steps to ensure the complete removal of high-boiling solvents.

Caption: Step-by-step experimental workflow for the regioselective SNAr protocol.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 207 mg) in anhydrous DMF (4.0 mL).

-

Reagent Addition: Add anhydrous K₂CO₃ (2.5 mmol, 345 mg) followed by the amine nucleophile (e.g., morpholine, 1.2 mmol, 104 µL). Causality Note: K₂CO₃ is chosen as a mild, insoluble inorganic base that acts as an acid scavenger for the generated HF, driving the reaction forward without causing competitive hydrolysis of the starting material.

-

Thermal Activation: Seal the vial and heat the reaction mixture to 70 °C using an aluminum heating block. Stir vigorously for 6–8 hours.

-

Validation (In-Process): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ m/z 208) is fully consumed, replaced by the product peak (e.g., [M+H]⁺ m/z 275 for the morpholine adduct).

-

Quench and Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL). Transfer to a separatory funnel and wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL). Causality Note: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing DMF from streaking during downstream chromatography. Wash once with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to afford the pure 5-fluoro-N-methyl-2-(morpholin-4-yl)benzene-1-sulfonamide.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol details the cross-coupling of the secondary sulfonamide nitrogen with an aryl bromide[2],[4].

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 207 mg), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg, 2 mol%), Xantphos (0.06 mmol, 35 mg, 6 mol%), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (Xantphos) and the deactivation of the Pd(0) catalytic species.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

-

Thermal Activation: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The sulfonamide starting material will typically stain strongly with KMnO₄.

-

Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Rinse the Celite pad with additional EtOAc (2 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, gradient elution 5% to 25% EtOAc in Hexanes) to yield the N-aryl-N-methylsulfonamide derivative.

References

1.[2] Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link] 2.[4] Synthesis of Diverse Nitrogen Heterocycles Explored in Denitrogenative Transformations. Wiley-VCH. Available at: [Link] 3.[1] Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. National and Kapodistrian University of Athens (UOA). Available at:[Link] 4.[3] Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 2. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for the N-Alkylation of 2,5-Difluorobenzenesulfonamide Derivatives

Introduction: The Significance of N-Alkylated 2,5-Difluorobenzenesulfonamide Derivatives in Modern Drug Discovery

The 2,5-difluorobenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological targets. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. N-alkylation of the sulfonamide nitrogen provides a critical vector for further structural diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies for the N-alkylation of 2,5-difluorobenzenesulfonamide and its derivatives. The protocols detailed herein are grounded in established chemical principles and are designed to be both robust and adaptable to a variety of substrates.

I. Classical N-Alkylation with Alkyl Halides under Basic Conditions

This direct alkylation approach is a fundamental and widely utilized method for forming C-N bonds. The reaction proceeds via the deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic sulfonamide anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

-

Base Selection: The pKa of the sulfonamide proton is typically in the range of 10-11. Therefore, a base strong enough to effectively deprotonate the sulfonamide is required. Sodium hydride (NaH), a non-nucleophilic strong base, is often an excellent choice as it drives the reaction to completion by the irreversible evolution of hydrogen gas. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents. Cesium carbonate is known to enhance reaction rates through the "cesium effect," which involves the formation of a more reactive, loosely associated ion pair.

-

Solvent System: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal for this reaction. These solvents can dissolve the sulfonamide and the base, and they effectively solvate the cation of the base, leaving the anion more nucleophilic.

-

Reaction Temperature: The reaction is typically performed at room temperature, but gentle heating may be required for less reactive alkyl halides to increase the reaction rate.

Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide

-

To a solution of 2,5-difluorobenzenesulfonamide (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium salt of the sulfonamide.

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2,5-difluorobenzenesulfonamide derivative.

Data Presentation: Typical Reaction Parameters for N-Alkylation of Sulfonamides

| Parameter | Typical Conditions | Notes |

| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is generally more effective for less reactive substrates. |

| Solvent | DMF, ACN, THF | Anhydrous conditions are crucial, especially with NaH. |

| Alkylating Agent | Alkyl iodides, bromides, or chlorides | Reactivity: I > Br > Cl. |

| Temperature | 0 °C to 60 °C | Higher temperatures may be needed for less reactive halides. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

| Yield | 60 - 95% | Highly dependent on the substrate and alkylating agent. |

Experimental Workflow: N-Alkylation with Alkyl Halides

Caption: Workflow for N-alkylation with alkyl halides.

II. The Mitsunobu Reaction: N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[1][2] This reaction proceeds under mild, neutral conditions and is particularly useful for the synthesis of secondary amines with a clean inversion of stereochemistry at the alcohol's chiral center. The reaction is driven by the formation of a highly reactive oxyphosphonium salt.

Causality Behind Experimental Choices:

-

Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the oxygen scavenger, and DEAD/DIAD is the ultimate oxidant. The sulfonamide must have a pKa of less than 13 to be sufficiently acidic to protonate the intermediate betaine, which is a prerequisite for the reaction to proceed.[3]

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction as they are relatively non-polar and aprotic, and they effectively dissolve the reactants.

-

Order of Addition: The order of addition of reagents can be crucial. Typically, the sulfonamide, alcohol, and PPh₃ are dissolved in the solvent, and the DEAD/DIAD is added dropwise at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation.

Experimental Protocol: General Procedure for Mitsunobu N-Alkylation

-

To a solution of 2,5-difluorobenzenesulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M), cool the mixture to 0 °C under an inert atmosphere.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-